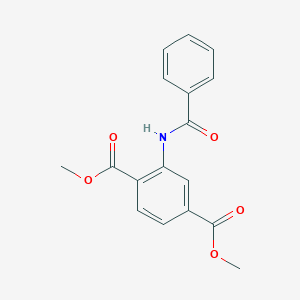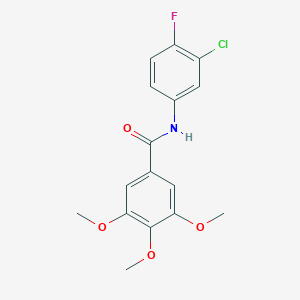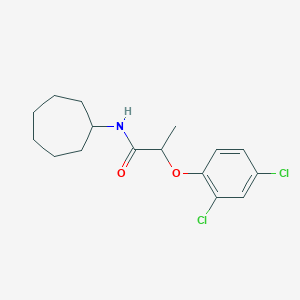
Dimethyl 2-(benzoylamino)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(benzoylamino)terephthalate, also known as DBT, is a chemical compound that belongs to the terephthalate family. It is widely used in scientific research as a building block for the synthesis of various materials, including polymers, liquid crystals, and dyes. DBT has gained significant attention due to its unique properties, which make it an ideal candidate for a wide range of applications.
Mécanisme D'action
The mechanism of action of Dimethyl 2-(benzoylamino)terephthalate is not well understood. However, it is believed that Dimethyl 2-(benzoylamino)terephthalate acts as a building block for the synthesis of various materials, including polymers, liquid crystals, and dyes. The unique properties of Dimethyl 2-(benzoylamino)terephthalate, such as its high thermal stability, make it an ideal candidate for a wide range of applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Dimethyl 2-(benzoylamino)terephthalate are not well understood. However, it is believed that Dimethyl 2-(benzoylamino)terephthalate is not toxic and does not have any adverse effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 2-(benzoylamino)terephthalate has several advantages for lab experiments, including its high thermal stability, which makes it an ideal candidate for high-temperature reactions. However, Dimethyl 2-(benzoylamino)terephthalate also has limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for the use of Dimethyl 2-(benzoylamino)terephthalate in scientific research. One potential direction is the use of Dimethyl 2-(benzoylamino)terephthalate in the synthesis of new materials with unique properties. Another potential direction is the use of Dimethyl 2-(benzoylamino)terephthalate in the development of new technologies, such as liquid crystal displays and electronic devices. Additionally, the use of Dimethyl 2-(benzoylamino)terephthalate in the field of medicine, such as drug delivery systems, is an area of potential future research.
Méthodes De Synthèse
Dimethyl 2-(benzoylamino)terephthalate can be synthesized through a variety of methods, including the reaction of terephthalic acid with benzoyl chloride in the presence of a base. The reaction is carried out in a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures. The resulting product is then reacted with dimethylamine to form Dimethyl 2-(benzoylamino)terephthalate. Other methods for synthesizing Dimethyl 2-(benzoylamino)terephthalate include the reaction of terephthalic acid with benzoyl chloride followed by the reaction with dimethylamine and the reaction of dimethyl terephthalate with benzoyl chloride followed by the reaction with dimethylamine.
Applications De Recherche Scientifique
Dimethyl 2-(benzoylamino)terephthalate has been widely used in scientific research as a building block for the synthesis of various materials, including polymers, liquid crystals, and dyes. The unique properties of Dimethyl 2-(benzoylamino)terephthalate, such as its high thermal stability, make it an ideal candidate for a wide range of applications. Dimethyl 2-(benzoylamino)terephthalate has been used in the synthesis of liquid crystal polymers, which have potential applications in the field of electronics. Dimethyl 2-(benzoylamino)terephthalate has also been used in the synthesis of dyes, which have potential applications in the field of textiles.
Propriétés
Formule moléculaire |
C17H15NO5 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
dimethyl 2-benzamidobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H15NO5/c1-22-16(20)12-8-9-13(17(21)23-2)14(10-12)18-15(19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19) |
Clé InChI |
SYZOQVQSPOXBPO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291659.png)








